synthesis of 3-(4-iodo-5-methyl-1H-pyrazol-1-yl)propanoic acid
synthesis of 3-(4-iodo-5-methyl-1H-pyrazol-1-yl)propanoic acid
An In-Depth Technical Guide to the Synthesis of 3-(4-iodo-5-methyl-1H-pyrazol-1-yl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole nucleus is a foundational scaffold in medicinal chemistry, present in a multitude of FDA-approved drugs that exhibit a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The strategic functionalization of the pyrazole ring allows for the fine-tuning of a compound's pharmacological profile. 3-(4-iodo-5-methyl-1H-pyrazol-1-yl)propanoic acid is a bespoke chemical entity designed for such molecular exploration. The presence of an iodine atom at the C4 position provides a reactive handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, enabling the introduction of diverse molecular fragments. The N1-propanoic acid side chain offers a vector for further derivatization or for modulating the compound's physicochemical properties, such as solubility and cell permeability. This guide provides a comprehensive, technically-grounded exposition of a plausible and robust synthetic route to this valuable research intermediate.
Retrosynthetic Analysis and Strategic Considerations
A direct, one-pot synthesis of the target molecule is not readily found in the literature. Therefore, a multi-step approach is necessary. The proposed synthesis is designed around three core transformations: the formation of the pyrazole heterocycle, regioselective iodination, and regioselective N-alkylation.
Caption: Retrosynthetic analysis of the target molecule.
The key challenges in this synthesis are controlling the regioselectivity of both the iodination and the N-alkylation steps.
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Iodination: The pyrazole ring is an electron-rich heterocycle, and electrophilic substitution, such as iodination, preferentially occurs at the C4 position due to the electronic nature of the ring system. Reagents like N-Iodosuccinimide (NIS) are effective for this transformation.
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N-Alkylation: Unsymmetrical pyrazoles have two non-equivalent nitrogen atoms (N1 and N2), and alkylation can lead to a mixture of regioisomers. The regioselectivity is influenced by steric hindrance and the nature of the base and solvent. For 5-methyl-1H-pyrazole, the N1 position is generally more accessible, and its deprotonated form is thermodynamically more stable, favoring alkylation at this site.
Experimental Protocols
Part 1: Synthesis of 5-methyl-1H-pyrazole
The synthesis of the pyrazole core is achieved through the cyclocondensation of a 1,3-dicarbonyl equivalent with hydrazine. A well-established method for a related compound, 3,5-dimethylpyrazole, involves the reaction of acetylacetone with hydrazine.[1] A similar approach can be envisioned for 5-methyl-1H-pyrazole using an appropriate precursor. An alternative and more direct synthesis of 3,5-dimethylpyrazole is also reported using hydrazine hydrate with an acid catalyst.[2]
Protocol: Synthesis of 3,5-dimethylpyrazole (as a representative example)
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Reaction Setup: In a 1-liter round-bottomed flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve hydrazine sulfate (65 g, 0.50 mol) in 400 mL of 10% aqueous sodium hydroxide.[1]
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Cooling: Cool the flask in an ice bath until the internal temperature reaches 15°C.
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Addition of Dicarbonyl: Add acetylacetone (50 g, 0.50 mol) dropwise via the dropping funnel, maintaining the temperature at approximately 15°C. The addition should take about 30 minutes.[1]
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Reaction: Stir the mixture for an additional hour at 15°C.
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Work-up: Dilute the reaction mixture with 200 mL of water to dissolve any precipitated salts. Transfer the mixture to a separatory funnel and extract with diethyl ether (1 x 125 mL, then 4 x 40 mL).[1]
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Purification: Combine the ether extracts, wash with saturated sodium chloride solution, and dry over anhydrous potassium carbonate. Remove the ether by rotary evaporation to yield crystalline 3,5-dimethylpyrazole. The product can be further purified by recrystallization from petroleum ether.[1]
| Parameter | Value | Reference |
| Hydrazine Sulfate | 65 g (0.50 mol) | [1] |
| Acetylacetone | 50 g (0.50 mol) | [1] |
| 10% NaOH (aq) | 400 mL | [1] |
| Reaction Temperature | 15°C | [1] |
| Reaction Time | 1.5 hours | [1] |
| Typical Yield | 77-81% | [1] |
Part 2: Iodination of the Pyrazole Core to 4-iodo-5-methyl-1H-pyrazole
The introduction of iodine at the C4 position can be efficiently achieved using an electrophilic iodinating agent. N-Iodosuccinimide (NIS) is a suitable reagent for this purpose.[3]
Protocol: C4-Iodination of 1-ethyl-5-methyl-1H-pyrazole (adaptable for 5-methyl-1H-pyrazole)
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Reaction Setup: Dissolve the starting pyrazole (1.0 eq) in acetonitrile in a round-bottomed flask equipped with a magnetic stirrer and reflux condenser.
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Addition of NIS: Add N-Iodosuccinimide (NIS) (1.1 eq) to the solution.[3]
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Reaction: Heat the reaction mixture to 60-70°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
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Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
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Purification: Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium thiosulfate to quench any unreacted iodine, followed by a wash with brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate. The crude product can be purified by silica gel column chromatography.[3]
| Parameter | Value | Reference |
| Pyrazole Substrate | 1.0 eq | [3] |
| N-Iodosuccinimide (NIS) | 1.1 eq | [3] |
| Solvent | Acetonitrile | [3] |
| Reaction Temperature | 60-70°C | [3] |
| Reaction Time | 4-6 hours | [3] |
Part 3: N-Alkylation and Hydrolysis
This two-step sequence first introduces the ethyl propanoate side chain, followed by hydrolysis to the desired carboxylic acid. The N-alkylation is performed under basic conditions to deprotonate the pyrazole, facilitating nucleophilic attack on the alkyl halide.
Caption: N-Alkylation of the iodinated pyrazole intermediate.
Protocol: N-Alkylation to Ethyl 3-(4-iodo-5-methyl-1H-pyrazol-1-yl)propanoate
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Reaction Setup: To a solution of 4-iodo-5-methyl-1H-pyrazole (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (K₂CO₃) (2.0-3.0 eq).
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Addition of Alkylating Agent: Add ethyl 3-bromopropanoate (1.1-1.5 eq) dropwise to the stirred suspension. A similar reaction is described for the 3-methyl isomer.[4]
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Reaction: Heat the reaction mixture to 60-80°C and stir for 12-24 hours, monitoring by TLC.
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Work-up: Upon completion, cool the reaction mixture, pour it into water, and extract with ethyl acetate.
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Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude ester by silica gel column chromatography.
Protocol: Hydrolysis to 3-(4-iodo-5-methyl-1H-pyrazol-1-yl)propanoic acid
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Reaction Setup: Dissolve the purified ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Hydrolysis: Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0-5.0 eq) and stir the mixture at room temperature until the reaction is complete (monitored by TLC). The hydrolysis of a similar ester is a known procedure.[4][5]
-
Work-up: Remove the THF by rotary evaporation. Acidify the remaining aqueous solution to pH 2-3 with 1M HCl.
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Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the final product. If the product is not a solid, extract the acidified aqueous layer with ethyl acetate.
Characterization
The structural elucidation of the intermediates and the final product relies on standard spectroscopic techniques.
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5-methyl-1H-pyrazole (Intermediate):
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¹H NMR: Expected signals include a singlet for the C4-H proton, a singlet for the methyl group protons, and a broad singlet for the N-H proton.
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¹³C NMR: Three distinct signals for the pyrazole ring carbons and one for the methyl carbon.
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4-iodo-5-methyl-1H-pyrazole (Intermediate):
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¹H NMR: The singlet corresponding to the C4-H proton will disappear. A singlet for the C3-H proton, a singlet for the methyl group, and a broad N-H signal are expected.
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¹³C NMR: The signal for the C4 carbon will shift significantly downfield due to the deshielding effect of the iodine atom.
-
-
3-(4-iodo-5-methyl-1H-pyrazol-1-yl)propanoic acid (Final Product):
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¹H NMR (predicted, in DMSO-d₆):
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δ ~12.5 ppm (s, 1H, COOH)
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δ ~7.5-7.8 ppm (s, 1H, pyrazole C3-H)
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δ ~4.2-4.4 ppm (t, 2H, N-CH₂-CH₂)
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δ ~2.7-2.9 ppm (t, 2H, -CH₂-COOH)
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δ ~2.2-2.4 ppm (s, 3H, -CH₃)
-
-
¹³C NMR (predicted, in DMSO-d₆):
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δ ~172 ppm (C=O)
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Signals for the pyrazole ring carbons (C3, C4-I, C5-Me)
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δ ~45 ppm (N-CH₂)
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δ ~33 ppm (-CH₂-COOH)
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δ ~10-12 ppm (-CH₃)
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Mass Spectrometry (ESI-MS): Expected [M-H]⁻ ion.
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Safety and Handling
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Hydrazine sulfate: Toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
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N-Iodosuccinimide (NIS): An oxidizing agent and an irritant. Avoid contact with skin and eyes.
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Ethyl 3-bromopropanoate: A lachrymator and irritant. Handle in a fume hood.
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Solvents (DMF, Dichloromethane, Diethyl Ether): Handle with care due to their volatility, flammability, and potential health hazards.
This guide provides a robust and logical synthetic pathway to 3-(4-iodo-5-methyl-1H-pyrazol-1-yl)propanoic acid, grounded in established chemical principles and supported by literature precedents. By following these protocols, researchers can reliably access this versatile building block for applications in drug discovery and development.
References
- BenchChem. Application Notes and Protocols: 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development.
- Smolecule. Ethyl 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)
- Johnson, W. S., & Highet, R. J. (1955). 3,5-Dimethylpyrazole. Organic Syntheses, 35, 52.
- Organic Chemistry Portal. Pyrazole synthesis.
- Chinese Patent CN100506798C. (2009). Method for preparing 3,5-dimethylpyrazole.
- Volk, B., et al. (2022). Safe and Efficient Continuous-Flow Synthesis and Batchwise Hydrolysis of Ethyl 5-Acetyl-1H-pyrazole-3-carboxylate: A Key Synthon of Darolutamide. Synthesis, 54(06), 959-966.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN100506798C - Method for preparing 3.5-dimethylpyrazole - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buy Ethyl 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanoate [smolecule.com]
- 5. Safe and Efficient Continuous-Flow Synthesis and Batchwise Hydrolysis of Ethyl 5-Acetyl-1H-pyrazole-3-carboxylate: A Ke… [ouci.dntb.gov.ua]
